molecular formula C18H14N2O4S B4934413 3-nitro-N-(2-phenylphenyl)benzenesulfonamide

3-nitro-N-(2-phenylphenyl)benzenesulfonamide

Cat. No.: B4934413
M. Wt: 354.4 g/mol
InChI Key: AXJXNIMOXDYGFR-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a biphenyl moiety

Properties

IUPAC Name

3-nitro-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-20(22)15-9-6-10-16(13-15)25(23,24)19-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJXNIMOXDYGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-phenylphenyl)benzenesulfonamide typically involves the nitration of N-(2-phenylphenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-phenylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and sulfonamide groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-amino-N-(2-phenylphenyl)benzenesulfonamide.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

    Oxidation: Potential formation of oxidized derivatives, though specific products depend on the conditions used.

Scientific Research Applications

3-nitro-N-(2-phenylphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3-nitro-N-(2-phenylphenyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound interacts with the enzyme’s active site, blocking its activity and disrupting cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-(2-phenylphenyl)benzenesulfonamide
  • 3-nitro-N-(2-phenylethyl)benzenesulfonamide

Uniqueness

3-nitro-N-(2-phenylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the nitro group and the biphenyl moiety, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications, particularly in medicinal chemistry and materials science .

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